molecular formula C14H17BO3 B1518746 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 796851-30-4

2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1518746
CAS No.: 796851-30-4
M. Wt: 244.1 g/mol
InChI Key: JSWDWMBIBSINSL-UHFFFAOYSA-N
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Description

The compound “2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . The molecular structure of benzofuran derivatives has been studied extensively .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions . For example, a gold(I) complex catalyzes the cycloisomerization of a broad range of 2-(iodoethynyl)aryl esters to give 3-iodo-2-acyl benzofurans via a [1,2]-iodine shift, a C-O ring-closure step, and a C-C bond-formation that installs the ketone functionality into the new ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, the compound “this compound” has a molecular weight of 197.66 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research by Wu et al. (2021) focuses on the synthesis and structural characterization of compounds related to 2-(benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The study uses spectroscopy and X-ray diffraction for structure confirmation, and Density Functional Theory (DFT) calculations to analyze vibrational properties, molecular electrostatic potential, and frontier molecular orbitals (Wu, Chen, Chen, & Zhou, 2021).
  • A similar study by Huang et al. (2021) synthesizes boric acid ester intermediates with benzene rings, structurally related to the compound of interest. This research also uses spectroscopy, mass spectrometry, and X-ray diffraction, supported by DFT studies for molecular structure analysis (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Application in Polymer Synthesis

  • Yokozawa et al. (2011) explored the use of a similar compound in the polymerization process to synthesize poly(3-hexylthiophene), demonstrating its application in creating polymers with narrow molecular weight distribution and high regioregularity, which are crucial for electronic applications (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
  • Another study by Yokoyama et al. (2007) discusses the palladium-catalyzed polycondensation of a compound structurally related to this compound, highlighting its role in chain-growth polymerization for producing polyfluorenes with narrow molecular weight distributions (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).

Fluorescence Probes and Solar Cell Applications

  • Lampard et al. (2018) synthesized boronate ester fluorescence probes using derivatives of this compound for detecting hydrogen peroxide. These probes showcased different fluorescence responses, indicating potential in biochemical sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
  • Research by Meena et al. (2018) involved synthesizing copolymers for organic solar cell applications, incorporating a compound structurally similar to this compound. The study highlights its utility in creating narrow band gap polymers, suitable for solar cell applications (Meena, Mohammad, Dutta, & Jacob, 2018).

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary widely depending on the specific compound. For example, the compound “1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Properties

IUPAC Name

2-(1-benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWDWMBIBSINSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656417
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796851-30-4
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-3-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of trifluoromethanesulfonic acid benzofuran-3-yl ester (half of the amount from step A) in THF is added triethylamine (732 mg, 7.23 mmol), 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (3.2 mL of a 1.0M in THF, 3.2 mmol) and Pd(dppf)Cl2.CH2Cl2 (76 mg, 0.096 mmol). The mixture is heated at 150° C. under microwave conditions for 3 min. The mixture is filtered and the filtrate evaporated under reduced pressure. The residual oil is purified by flash chromatography using hexane/EtOAc (9:1) as eluent to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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